2-硫代伪尿苷

描述

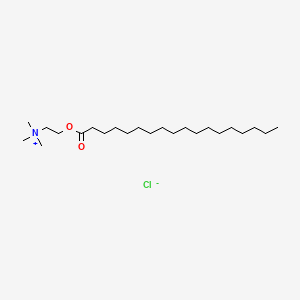

2-Thiopseudouridine is a compound used in the research of various cancers and viral infections . Derived from uridine, it possesses unique sulfur chemistry that enhances its anti-tumor and antiviral properties . This compound targets specific enzymes involved in nucleic acid research and development, inhibiting their function and preventing progression .

Synthesis Analysis

An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate . This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions .

Molecular Structure Analysis

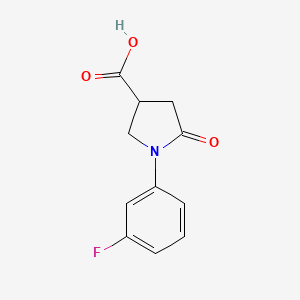

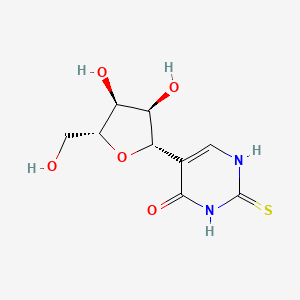

2-Thiopseudouridine contains total 30 bond(s); 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .

Chemical Reactions Analysis

Pseudouridylation, the conversion of uridine (U) to pseudouridine (Ѱ), is one of the most prevalent and evolutionary conserved RNA modifications, which is catalyzed by pseudouridine synthase (PUS) enzymes . Ѱs play a crucial epitranscriptomic role by regulating attributes of cellular RNAs across diverse organisms .

Physical And Chemical Properties Analysis

The molecular formula of 2-Thiopseudouridine is C9H12N2O5S and its molecular weight is 260.27 . The density of 2-Thiopseudouridine is predicted to be 1.70±0.1 g/cm3 .

科学研究应用

抗肿瘤作用

Gonzalez-Cadavid 和 Herrera Quijada (1974) 的一项研究探讨了硫代伪尿素的抗肿瘤作用,该作用对大鼠沃克癌的生长表现出显着抑制作用。该化合物在体外显着损害蛋白质和核酸的合成,表明其在抗肿瘤应用中的潜力。

合成三链体形成的寡核苷酸

Okamoto 等人(2009 年)报道了合成 4-硫代伪异胞苷和 4-硫代伪尿苷的方法,这些方法有利于稳定三链体的形成。这在基因研究和潜在的治疗应用中具有影响 (Okamoto, Cao, Tanaka, Seio, & Sekine, 2009)。

抗病毒特性

Doong 等人(1991 年)的研究证明了 2',3'-二脱氧-3'-硫代胞苷及其相关类似物对乙型肝炎病毒 (HBV) 的有效抗病毒特性。他们发现这些化合物可以有效抑制病毒 DNA 复制,表明它们在抗病毒治疗中的潜力 (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991)。

修饰 mRNA 疫苗

Nance 和 Meier (2021) 讨论了 N1-甲基假尿苷 (m1Ψ) 在提高 COVID-19 mRNA 疫苗有效性中的作用。合成 mRNA 中的这种修饰对于疫苗的功效至关重要,并且代表了疫苗技术的重要发展 (Nance & Meier, 2021)。

抑制胃酸分泌

Henn 等人(1975 年)研究了西咪替丁(一种不含硫脲的 H2 受体拮抗剂)对十二指肠溃疡患者胃酸分泌的影响。这项研究突出了此类化合物在治疗酸性消化性疾病中的治疗潜力 (Henn, Isenberg, Maxwell, & Sturdevant, 1975)。

未来方向

2-Thiopseudouridine has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, including the Delta and Omicron variants, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses, including DENV . This suggests that 2-Thiopseudouridine could be a potential broad-spectrum antiviral agent not only against SARS-CoV-2 and DENV but other ssRNA+ viruses .

属性

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOXEOVAJVODV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974864 | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiopseudouridine | |

CAS RN |

59464-18-5 | |

| Record name | 2-Thiopseudouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。